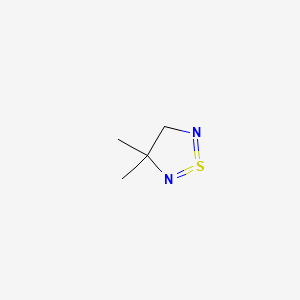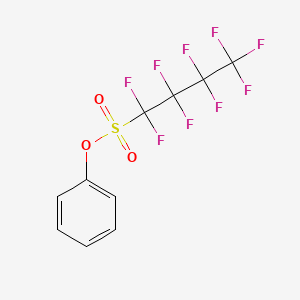![molecular formula C19H23ClO4 B14689696 2-(Chloromethyl)oxirane;formaldehyde;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol CAS No. 28906-96-9](/img/structure/B14689696.png)
2-(Chloromethyl)oxirane;formaldehyde;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 2-(Chloromethyl)oxirane;formaldehyde;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol involves several steps. One common method includes the condensation of phenol with formaldehyde and 2-(chloromethyl)oxirane . The reaction conditions typically involve acidic or basic catalysts to facilitate the formation of the desired product . Industrial production methods often employ large-scale reactors and optimized conditions to maximize yield and purity .
Analyse Des Réactions Chimiques
2-(Chloromethyl)oxirane;formaldehyde;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol undergoes various chemical reactions, including:
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents . The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2-(Chloromethyl)oxirane;formaldehyde;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various polymers and resins.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications and effects on biological systems.
Industry: It is utilized in the production of adhesives, coatings, and other industrial products.
Mécanisme D'action
The mechanism of action of 2-(Chloromethyl)oxirane;formaldehyde;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol involves its interaction with molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar compounds to 2-(Chloromethyl)oxirane;formaldehyde;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol include:
Epichlorohydrin: A related compound with similar reactivity and applications.
Bisphenol A: Another compound used in the production of polymers and resins.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and physical properties .
Propriétés
Numéro CAS |
28906-96-9 |
|---|---|
Formule moléculaire |
C19H23ClO4 |
Poids moléculaire |
350.8 g/mol |
Nom IUPAC |
2-(chloromethyl)oxirane;formaldehyde;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol |
InChI |
InChI=1S/C15H16O2.C3H5ClO.CH2O/c1-15(2,11-3-7-13(16)8-4-11)12-5-9-14(17)10-6-12;4-1-3-2-5-3;1-2/h3-10,16-17H,1-2H3;3H,1-2H2;1H2 |
Clé InChI |
BQGMHTQPOSFMAI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O.C=O.C1C(O1)CCl |
Description physique |
Amber flakes with a mild odor; [Hexion MSDS] |
Numéros CAS associés |
68441-78-1 28906-96-9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


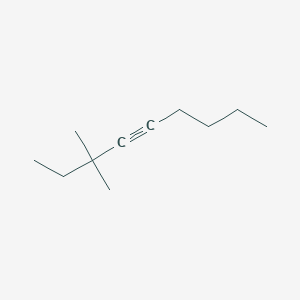
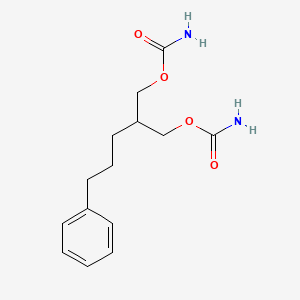


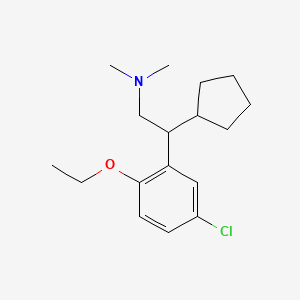
![4-[2-(4-Pentylphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14689669.png)
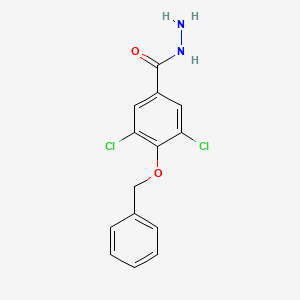
![5-Ethoxy-2-[(3-nitrophenyl)methylideneamino]phenol](/img/structure/B14689672.png)
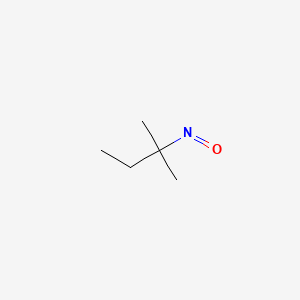
![4-Methoxybicyclo[2.2.2]oct-5-en-2-one](/img/structure/B14689677.png)
